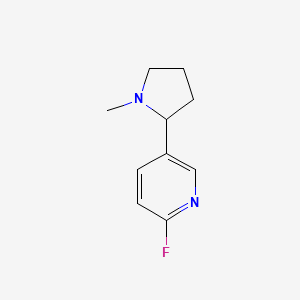
2-Fluoro-5-(1-methyl-pyrrolidin-2-yl)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using sodium nitrite (NaNO₂) in hydrofluoric acid (HF) . This method allows for the selective introduction of the fluorine atom at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using fluorinating agents such as elemental fluorine (F₂) or xenon difluoride (XeF₂). These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids are used under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various coupled aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Agrochemicals: The compound is used in the synthesis of herbicides and insecticides due to its biological activity.
Radiopharmaceuticals: Fluorinated pyridines are used in positron emission tomography (PET) imaging agents for cancer diagnosis and treatment.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The fluorine atom enhances the compound’s binding affinity and selectivity for these targets, modulating their activity and resulting in therapeutic effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-5-methylpyridine
- 2-Fluoro-5-chloropyridine
Uniqueness
2-Fluoro-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidinyl group enhances its pharmacokinetic properties, making it a valuable compound in drug development .
Properties
CAS No. |
185510-33-2 |
|---|---|
Molecular Formula |
C10H13FN2 |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-fluoro-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H13FN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3 |
InChI Key |
KQCRJWUYEISYJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















